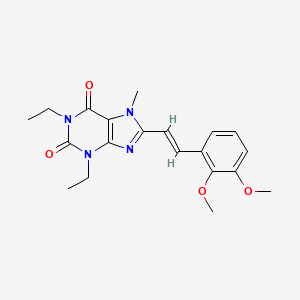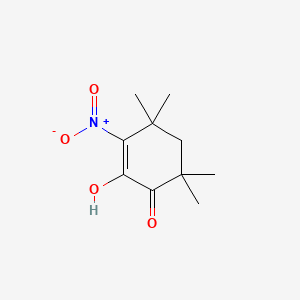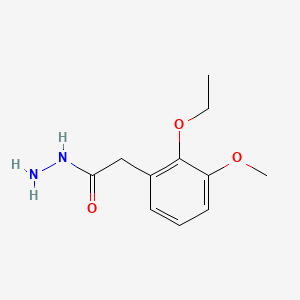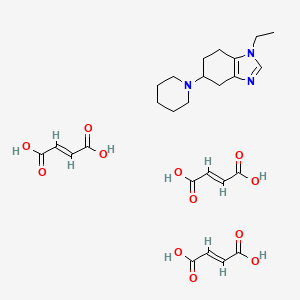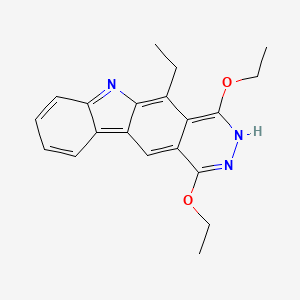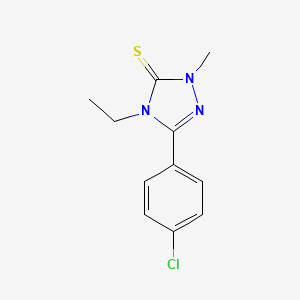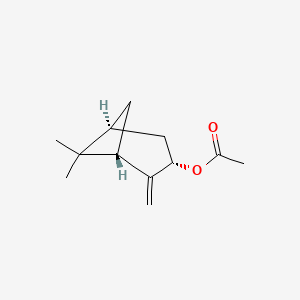
4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) is a complex organic compound characterized by its unique triazolone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) typically involves multiple steps, starting with the preparation of the triazolone core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxirane derivatives.
Reduction: Reduction reactions can yield simpler triazolone derivatives.
Substitution: Substitution reactions often involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached, leading to a wide range of chemical and physical properties.
Applications De Recherche Scientifique
4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) involves its interaction with specific molecular targets, leading to various biochemical effects. The pathways involved are often complex and require detailed study to fully understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolone derivatives and related organic molecules with similar structural features.
Uniqueness
What sets 4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) apart is its unique combination of functional groups, which confer distinct chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
Propriétés
Numéro CAS |
160455-71-0 |
|---|---|
Formule moléculaire |
C13H18N6O4 |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
5-methyl-4-[[3-methyl-1-(oxiran-2-ylmethyl)-5-oxo-1,2,4-triazol-4-yl]methyl]-2-(oxiran-2-ylmethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C13H18N6O4/c1-8-14-18(3-10-5-22-10)12(20)16(8)7-17-9(2)15-19(13(17)21)4-11-6-23-11/h10-11H,3-7H2,1-2H3 |
Clé InChI |
VCHXUIPHVLAZBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)N1CN2C(=NN(C2=O)CC3CO3)C)CC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




